(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine
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Overview
Description
(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-isopropoxyphenyl)methanamine typically involves multi-step organic reactionsFor instance, the preparation of (2-isopropoxyphenyl)methanamine can be achieved through the reaction of 2-isopropoxyphenylboronic acid with an appropriate amine under Suzuki-Miyaura coupling conditions . This reaction is facilitated by palladium catalysts and boron reagents, which are known for their mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropoxy-4-fluorophenyl)methanamine: This compound has a fluorine atom instead of an isopropoxy group, which can alter its reactivity and biological activity.
(2-Fluoro-4-isopropylphenyl)methanamine: Similar in structure but with a fluorine atom and isopropyl group, affecting its chemical properties.
Uniqueness
(2-Cyclopropoxy-4-isopropoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its steric and electronic properties. These features make it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2-cyclopropyloxy-4-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-12-4-3-10(8-14)13(7-12)16-11-5-6-11/h3-4,7,9,11H,5-6,8,14H2,1-2H3 |
InChI Key |
BTMZPFOZGMBCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CN)OC2CC2 |
Origin of Product |
United States |
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